N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220035-04-0) is a pyrazolo-pyridine derivative with the molecular formula C₉H₁₅ClN₄O and a molecular weight of 230.696 g/mol . The compound features a bicyclic pyrazolo[4,3-c]pyridine core, an ethyl carboxamide substituent at position 3, and a hydrochloride salt. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor-targeted therapies .
Properties
IUPAC Name |
N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-2-11-9(14)8-6-5-10-4-3-7(6)12-13-8;/h10H,2-5H2,1H3,(H,11,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICJGGPHBBLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-04-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N-ethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Synthesis Process
The preparation method is exemplified by a multi-step synthetic route as described in Chinese patent CN113264931B, which outlines the synthesis of pyrazolo[4,3-c]pyridine derivatives closely related to the target compound:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of intermediate compound (Compound 2) | React Compound 1 with diethyl oxalate in presence of lithium hexamethyldisilazide (LiHMDS) at −78 °C to 25 °C in tetrahydrofuran (THF) | Formation of keto-ester intermediate |
| 2 | Cyclization to pyrazole ring (Compound 3) | Treat Compound 2 with hydrazine hydrate in acetic acid at 80–120 °C | Pyrazole ring formation |
| 3 | Aromatic nucleophilic substitution | React Compound 3 with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 80–120 °C | Introduction of aryl substituent |
| 4 | Hydrogenation and ester hydrolysis | Use palladium on carbon (Pd/C) catalyst under hydrogen in methanol/ammonia water, followed by lithium hydroxide treatment in THF/water | Conversion to carboxylic acid intermediate |
| 5 | Amide formation | React with fluorenylmethoxycarbonyl succinimide and sodium bicarbonate in THF/water | Formation of carboxamide derivative |
| 6 | Formation of hydrochloride salt | Treatment with hydrochloric acid to yield the hydrochloride salt of the target compound | Final product: N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride |
Reaction Details and Conditions
Advantages of the Preparation Method
- Raw Materials: Easily accessible and commercially available reagents such as hydrazine hydrate, diethyl oxalate, and o-fluorobenzonitrile.
- Atom Economy: High atom economy due to efficient ring formation and substitution reactions.
- Reaction Control: Moderate temperatures and common solvents allow for easy control and reproducibility.
- Industrial Feasibility: The process is amenable to scale-up with convenient operation steps and cost-effectiveness.
- Yield and Purity: The method achieves high yields of intermediates and final product with manageable purification steps.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| 1 | Compound 1, diethyl oxalate, LiHMDS | THF | −78 °C to 25 °C | 1 + 12 hours | Keto-ester intermediate formation |
| 2 | Hydrazine hydrate | Acetic acid | 80 °C | 1 hour | Pyrazole ring cyclization |
| 3 | o-Fluorobenzonitrile | DMSO | 100 °C | 12 hours | Aromatic nucleophilic substitution |
| 4a | Pd/C, H2 | Methanol, ammonia water | 25 °C | 3 hours | Hydrogenation |
| 4b | LiOH | THF, water | 25 °C | 12 hours | Ester hydrolysis |
| 5 | Fluorenylmethoxycarbonyl succinimide, NaHCO3 | THF, water | 25 °C | 3 hours | Amide formation |
| 6 | HCl | - | Ambient | - | Hydrochloride salt formation |
Research Findings and Notes
- The synthetic route avoids the use of expensive or unstable iodoaromatic compounds and phenylhydrazines, which are common in older methods but limit scalability and atom economy.
- The use of hydrazine hydrate for pyrazole ring construction is efficient and well-controlled.
- Aromatic nucleophilic substitution with o-fluorobenzonitrile provides good regioselectivity and yield.
- The multi-step process is designed to minimize purification complexity by using compatible solvents and reaction conditions.
- The hydrochloride salt form enhances the compound’s stability and is preferred for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Pyrazolo-pyridine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:
Key Observations :
- Carboxamide vs. Ester : The ethyl ester derivative (CAS 1211512-51-4) replaces the carboxamide with an ester group, reducing hydrogen-bonding capacity and altering solubility .
Antimicrobial Activity
- Antimycobacterial Derivatives : Derivatives like 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine were developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting the scaffold’s versatility .
Antiviral Activity
Solubility and Stability
- The hydrochloride salt form (common across analogs) enhances aqueous solubility, crucial for bioavailability. For example, the ethyl ester derivative (CAS 1211512-51-4) is stored at room temperature with moisture-sensitive stability .
- Melting Points : Analogs with aromatic substituents (e.g., 12f in ) exhibit higher melting points (142–143°C) compared to alkylated derivatives (84–85°C for 12h), reflecting increased crystallinity .
Biological Activity
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1220035-04-0) is a compound that has garnered significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity based on various studies and findings.
- Molecular Formula : C₉H₁₅ClN₄O
- Molecular Weight : 230.7 g/mol
- Chemical Structure : The compound features a pyrazolo[4,3-c]pyridine skeleton, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class often exhibit their biological effects through inhibition of specific kinases or receptors. In particular, studies have focused on the c-Met kinase pathway, which is implicated in various cancers.
- c-Met Kinase Inhibition : A study highlighted that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine were designed to inhibit c-Met kinase. One derivative showed an IC50 value of 68 nM against c-Met and demonstrated low micromolar potency against cancer cell lines MKN45 and EBC-1. This suggests that this compound may possess similar inhibitory properties against c-Met .
Anticancer Activity
The anticancer potential of N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been a focal point in research:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards various cancer cell lines. For example:
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo compounds have also been investigated:
- Cytokine Inhibition : Compounds derived from this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. For instance:
Summary of Biological Activities
| Activity Type | Effectiveness (IC50 values) | Notes |
|---|---|---|
| c-Met Inhibition | 68 nM | Selective against cancer cell lines |
| COX Inhibition | 19.45 - 42.1 μM | Significant anti-inflammatory effects |
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on c-Met Inhibition : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit c-Met kinase. Among these, one compound exhibited potent activity with a significant selectivity profile against other tyrosine kinases .
- Anti-inflammatory Effects : Research indicated that certain pyrazolo derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes and decreasing cytokine levels .
Q & A
Q. How can assay reproducibility be validated across laboratories?
- Methodological Answer : Inter-laboratory studies using standardized protocols (e.g., CLSI guidelines) and reference standards. For instance, MIC values for pyrazolo[4,3-c]pyridines against M. tuberculosis showed ≤2-fold variation when tested in triplicate with internal controls (e.g., isoniazid) . Statistical tools like Bland-Altman plots assess agreement between datasets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
